4-Chloro-2,3-difluoro-5-hydroxybenzoic acid
Description
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid (molecular formula: C₇H₃ClF₂O₃, molecular weight: 208.55 g/mol, CAS: 749230-50-0) is a halogenated benzoic acid derivative featuring a hydroxyl group at position 5, chlorine at position 4, and fluorine atoms at positions 2 and 3 . This compound is structurally significant as a synthetic intermediate in pharmaceuticals and fine chemicals. Its unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity and applications in medicinal chemistry, such as antimicrobial quinolone drug synthesis .
Properties
IUPAC Name |
4-chloro-2,3-difluoro-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O3/c8-4-3(11)1-2(7(12)13)5(9)6(4)10/h1,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVMSWWFTNQKGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1O)Cl)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Nitration
- The commercially available 2,3-difluoro-4-chlorobenzoic acid is nitrated using concentrated nitric acid under controlled temperature conditions (below 20°C during addition, then heated to 70–75°C for 2 hours).
- The nitration proceeds slowly due to electron-withdrawing effects of fluorine and carboxyl groups.
- The product is 3-chloro-2,3-difluoro-5-nitrobenzoic acid with a high isolated yield (~94%).
- The crude product is purified by recrystallization from hexane.
Esterification
- To reduce solubility and facilitate subsequent steps, the nitrobenzoic acid is converted into its ethyl ester using standard esterification conditions (e.g., acid catalysis with ethanol).
- This step yields the ethyl 3-chloro-2,3-difluoro-5-nitrobenzoate with yields around 86%.
Reduction of Nitro Group to Amino Group
- The nitro group is reduced to an amino group using catalytic hydrogenation.
- The optimal catalyst is 5% palladium on carbon (Pd/C) under hydrogen atmosphere.
- Reaction conditions are optimized for temperature (30–78°C), hydrogen pressure (0.1–1.0 MPa), and solvent (methanol or ethanol).
- Hydrazine hydrate with Raney nickel was less effective, giving lower yields.
- The highest yield (~97%) of ethyl 3-chloro-2,3-difluoro-5-aminobenzoate is achieved at 40°C, 1 MPa H2, in methanol with 5% Pd/C catalyst within 5 hours.
| Entry | Catalyst & Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Raney Ni + hydrazine hydrate (3 eq) | Ethanol | 60 | 9 | 45 |
| 6 | 5% Pd-C + hydrazine hydrate (4 eq) | Methanol | 68 | 9 | 82 |
| 10 | 5% Pd-C + H2 (0.8 MPa) | Methanol | 40 | 5 | 97 |
Diazotization and Hydrolysis to Hydroxybenzoic Acid
- The amino ester is subjected to diazotization using sodium nitrite (NaNO2) in sulfuric acid at low temperatures (0–10°C).
- Hydrolysis of the diazonium intermediate with hypophosphorous acid (H3PO2) and water converts the diazonium group to the hydroxy group.
- Optimal conditions include 1.25 equivalents of NaNO2 and 4.0 equivalents of H2SO4 at 0°C, improving yield from 57% to 90%.
- The final product, 4-chloro-2,3-difluoro-5-hydroxybenzoic acid, is obtained after hydrolysis and purification.
| Entry | NaNO2 (equiv) | H2SO4 (equiv) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.0 | 4.0 | 10 | 57 |
| 6 | 1.25 | 4.0 | 0 | 90 |
Analytical Characterization
Throughout the synthesis, intermediates and final products are characterized by:
- Infrared (IR) spectroscopy : Identification of functional groups such as nitro, amino, hydroxy, and carboxyl.
- Nuclear Magnetic Resonance (NMR) spectroscopy : ^1H and ^13C NMR confirm substitution patterns and purity.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula.
- Melting point determination : Assesses purity and identity.
Summary of Advantages of the Described Method
- Avoids hazardous organolithium reagents and extremely low temperatures.
- Uses commercially available starting materials.
- Achieves a high overall yield (~70%) for the multi-step synthesis.
- Employs mild and controllable reaction conditions.
- Enables easier purification due to esterification step.
- Suitable for scale-up and industrial application.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acids.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of antimicrobial agents.
Case Study: Antimicrobial Compounds
Research has demonstrated that derivatives of this compound can be synthesized to create potent antimicrobial agents. For instance, it has been used as a precursor for synthesizing quinolone derivatives, which exhibit broad-spectrum antibacterial activity. A study highlighted the successful synthesis of 3-quinolinecarboxylic acids from this intermediate, showcasing its utility in drug development .
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for various chemical transformations.
Synthesis of Fluorinated Compounds
Fluorinated compounds are of great interest due to their unique properties and applications in pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly enhance the bioactivity and metabolic stability of compounds. The synthesis of this compound facilitates the development of fluorinated benzoic acids, which are valuable in creating advanced materials and fine chemicals .
Environmental Applications
Due to its structural characteristics, this compound can also be explored for environmental applications, particularly in the degradation of pollutants.
Case Study: Pollutant Degradation
Studies have investigated the use of halogenated benzoic acids in photocatalytic degradation processes. The presence of chlorine and fluorine enhances the reactivity towards photocatalysts under UV light, making them suitable candidates for environmental remediation efforts .
Mechanism of Action
The mechanism by which 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.
Comparison with Similar Compounds
3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid
- Structure : Chlorine at position 3, fluorine at positions 2 and 4, hydroxyl at position 4.
- Key Differences : The chlorine position alters resonance effects and steric hindrance compared to the target compound. This isomer was synthesized via nitration, diazotization, and hydrolysis with a 70% overall yield, highlighting its synthetic accessibility .
- Applications: Used as a precursor for quinolone antibiotics, demonstrating the importance of halogen positioning in biological activity .
2,4-Dichloro-5-fluorobenzoic Acid
5-Chloro-2,4-difluorobenzoic Acid
- Structure : Chlorine at position 5, fluorine at positions 2 and 4.
Functional Group Variations
2-Chloro-4-hydroxybenzoic Acid
- Structure : Chlorine at position 2, hydroxyl at position 4.
- Key Differences : The hydroxyl group’s position (4 vs. 5) reduces steric hindrance near the carboxyl group, enhancing solubility in polar solvents. However, fewer fluorine atoms diminish electronegativity, reducing stability under acidic conditions .
2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
- Structure : Four fluorine atoms at positions 2, 3, 5, and 6, hydroxyl at position 4.
- Key Differences : Increased fluorination enhances electron-withdrawing effects, significantly lowering pKa (~1.5 vs. ~2.8 for the target compound) and improving thermal stability .
Biological Activity
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid is a halogenated derivative of hydroxybenzoic acid that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups that may enhance its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative studies with similar compounds.
The molecular formula of this compound is C₇H₃ClF₂O₃, with a molecular weight of 202.54 g/mol. The structure includes:
- Chlorine atom at the 4-position
- Fluorine atoms at the 2 and 3 positions
- Hydroxyl group at the 5 position
This arrangement of substituents is crucial for its biological activity, influencing its binding affinity to various biological molecules.
The mechanisms by which this compound exerts its biological effects involve:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors due to the presence of electronegative fluorine and chlorine atoms, which can enhance hydrogen bonding and molecular interactions.
- Antioxidant Properties : Hydroxybenzoic acids are often associated with antioxidant activity, potentially reducing oxidative stress in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of hydroxybenzoic acids possess antimicrobial properties. The chlorinated and fluorinated derivatives may enhance these effects:
- Inhibition of Fungal Growth : Similar compounds have demonstrated significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations around 50 µg/mL .
Comparative Analysis with Similar Compounds
The following table compares this compound with other hydroxybenzoic acid derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₇H₃ClF₂O₃ | Chlorine at position 4 enhances reactivity |
| 2-Hydroxy-5-fluorobenzoic acid | C₇H₅FO₃ | Lacks chlorine; different reactivity pattern |
| 3-Fluoro-4-hydroxybenzoic acid | C₇H₅FO₃ | Different functional group positioning |
This comparison highlights how the unique substitution pattern in this compound may lead to distinct biological activities compared to its analogs.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antifungal properties of various hydroxybenzoic acid derivatives against common fungal pathogens. The results indicated that certain fluorinated derivatives exhibited higher inhibition rates compared to their non-fluorinated counterparts .
- Anti-inflammatory Research : In a related investigation, compounds similar to this compound were tested for their ability to reduce inflammatory markers in activated microglial cells. These studies suggest potential therapeutic applications in neuroinflammatory conditions .
Q & A
Q. How can researchers optimize the synthesis of 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid to improve yield and purity?
- Methodological Answer: Stepwise halogenation is critical. Begin with controlled chlorination at pH 10–10.2 using chlorine gas under reflux conditions, followed by neutralization with hydrochloric acid to stabilize intermediates . Subsequent fluorination steps should employ anhydrous hydrogen fluoride or fluorine-containing reagents in aprotic solvents (e.g., 1,4-dioxane) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via recrystallization from ethanol/water mixtures .
Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer: After acid-base extraction to remove unreacted starting materials, use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate with 1% acetic acid) to separate polar byproducts . Final purification via recrystallization in ethanol yields >95% purity. For trace halogenated impurities, high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended .
Q. What safety protocols are essential when handling halogenated benzoic acids during synthesis?
- Methodological Answer: Use fume hoods for all steps involving chlorine or fluorine gas. Personal protective equipment (PPE), including acid-resistant gloves and goggles, is mandatory. Neutralize waste with sodium bicarbonate before disposal. Emergency measures for skin contact require immediate washing with soap and water, followed by medical evaluation .
Advanced Research Questions
Q. How can substituent effects (Cl, F, -OH) on the benzoic acid core be analyzed to predict reactivity in nucleophilic aromatic substitution?
- Methodological Answer: Combine computational and experimental approaches. Perform density functional theory (DFT) calculations to model the electron-withdrawing effects of substituents on the aromatic ring’s electrostatic potential. Validate predictions experimentally by synthesizing derivatives and measuring reaction rates with nucleophiles (e.g., amines) under standardized conditions. Use -NMR to track fluorine displacement kinetics .
Q. What analytical strategies resolve contradictions in spectroscopic data for multi-halogenated benzoic acids?
Q. How can isotopic labeling (e.g., deuterium) be applied to study metabolic pathways of halogenated benzoic acid derivatives?
- Methodological Answer: Synthesize deuterated analogs by substituting with during hydrolysis steps or using sodium deuteroxide in fluorination reactions . Track metabolic products in vitro using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) for isotopic signatures .
Q. What methodologies identify and quantify degradation byproducts of this compound under varying pH conditions?
- Methodological Answer: Conduct accelerated stability studies at pH 2, 7, and 12 (37°C). Analyze samples via ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS to detect low-abundance degradation products. Quantify major byproducts (e.g., dehalogenated or hydroxylated derivatives) using external calibration curves .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
